molecular formula C14H10BrNO3S2 B402848 (5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B402848
M. Wt: 384.3g/mol
InChI Key: YZYHGKKYRCXCKF-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common route includes the condensation of 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde with 3-(prop-2-en-1-yl)-2-sulfanylidenethiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenethiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the thiazolidinone ring or the bromine substituent on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives or debrominated products.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus exerting its biological effects. The pathways involved may include inhibition of specific signaling cascades or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-[(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its bromine substituent, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.

Properties

Molecular Formula

C14H10BrNO3S2

Molecular Weight

384.3g/mol

IUPAC Name

(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H10BrNO3S2/c1-2-3-16-13(17)12(21-14(16)20)5-8-4-10-11(6-9(8)15)19-7-18-10/h2,4-6H,1,3,7H2/b12-5+

InChI Key

YZYHGKKYRCXCKF-LFYBBSHMSA-N

SMILES

C=CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)SC1=S

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC3=C(C=C2Br)OCO3)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)SC1=S

Origin of Product

United States

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